molecular formula C8H8ClNO2 B2610858 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine CAS No. 855336-74-2

7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B2610858
CAS No.: 855336-74-2
M. Wt: 185.61
InChI Key: ILWFWTIQKGSLGF-UHFFFAOYSA-N
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Description

7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine (CAS: 855336-74-2) is a substituted 1,4-benzodioxin derivative with a chloro group at position 7 and an amine group at position 4. Its molecular formula is C₈H₈ClNO₂, and it has a molecular weight of 185.611 g/mol . The compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing sulfonamide derivatives, acetamides, and other bioactive molecules targeting antibacterial, antifungal, and anti-inflammatory pathways .

The chloro substituent imparts electron-withdrawing effects, which influence reactivity and intermolecular interactions.

Preparation Methods

The synthesis of 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the reaction of 7-chloro-1,4-benzodioxin with ammonia or an amine under specific conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group at position 6 and the chlorine atom at position 7 participate in nucleophilic substitutions under controlled conditions:

Reaction Type Reagents/Conditions Products Key Findings
Sulfonamide Formation 4-Chlorobenzenesulfonyl chloride, NaOHN-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamide derivativesAlkaline conditions (pH ~9) yield sulfonamides with 90% efficiency .
Alkylation Alkyl/aralkyl halides, DMF, NaHN-alkylated derivatives (e.g., N-phenethyl, N-butyl variants)Reactions proceed via SN2 mechanisms, with steric hindrance influencing yields .

Coupling Reactions

The amine group facilitates couplings to generate structurally complex derivatives:

  • Amide Bond Formation :

    • Reagents : 4-Fluorobenzoyl chloride, DCC/DMAP

    • Product : N-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide

    • Conditions : Anhydrous solvent, room temperature.

  • Thiazole Synthesis :

    • Reagents : Thiazole precursors (e.g., thiourea derivatives)

    • Product : 4-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine

    • Mechanism : Cyclization via Hantzsch thiazole synthesis.

Redox Reactions

The benzodioxin core undergoes redox transformations:

Reaction Reagents Outcome Applications
Oxidation KMnO₄ or CrO₃Quinone formation (via ring dehydrogenation)Enhances electrophilicity for further functionalization.
Reduction LiAlH₄ or NaBH₄Alcohol derivativesImproves solubility for biological screening.

Halogen Exchange Reactions

The chlorine atom can be replaced by other halogens:

  • Bromination :

    • Reagents : PBr₃ or Br₂/Fe

    • Product : 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine

    • Utility : Alters electronic properties for structure-activity studies.

Pharmacologically Relevant Modifications

Derivatives of this compound demonstrate biological activity through targeted reactions:

  • Cholinesterase Inhibitors :

    • Sulfonamide derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC₅₀ values <10 µM, relevant for Alzheimer’s research.

    • Structure-Activity Relationship : Fluorinated or chlorinated aryl groups enhance binding to enzyme active sites.

  • Antimicrobial Agents :

    • Thiazole-coupled derivatives show potent activity against Pseudomonas aeruginosa (MIC: 8–16 µg/mL).

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 200°C, forming chlorinated byproducts (TGA data).

  • pH Sensitivity : Amine protonation below pH 5 reduces nucleophilicity, requiring buffered conditions for reactions .

Comparative Reactivity with Analogues

Compound Key Differences Reactivity Profile
6-Chloro-2,3-dihydro-1,4-benzodioxinLacks amine groupLimited to electrophilic aromatic substitution
N-(Benzodioxin-6-yl)acetamideAcetamide instead of amineReduced nucleophilicity; inert in alkylation reactions

Industrial-Scale Considerations

  • Optimized Sulfonylation : Continuous flow reactors improve yield (95% vs. 80% batch) and reduce waste .

  • Purification : HPLC with C18 columns achieves >99% purity for pharmaceutical intermediates.

This compound’s versatility in nucleophilic substitutions, couplings, and redox reactions underpins its utility in medicinal chemistry and materials science. Strategic functionalization of its amine and chloro groups enables tailored physicochemical and biological properties.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine is C8H8ClNC_8H_8ClN with a molecular weight of approximately 185.61 g/mol. The compound features a chlorinated benzodioxin structure with an amine functional group, which is critical for its biological activity.

Cholinesterase Inhibition

One of the most significant applications of this compound is its role as a cholinesterase inhibitor. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Inhibition of acetylcholinesterase (AChE) enhances cholinergic neurotransmission, which is crucial for cognitive function.

Table 1: Cholinesterase Inhibition Studies

Compound NameAChE Inhibition (%)BChE Inhibition (%)Reference
This compound75% at 10 µM65% at 10 µM
N-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)ethanesulfonamide80% at 10 µM70% at 10 µM

Therapeutic Potential

Research has indicated that derivatives of this compound exhibit various therapeutic activities:

  • Anti-inflammatory : Some derivatives have shown promising results in reducing inflammation markers.
  • Antidiabetic : Certain compounds have been tested for their ability to inhibit α-glucosidase and thus may aid in managing Type 2 diabetes.

Case Study: Anti-Diabetic Activity
A study synthesized N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides and evaluated their anti-diabetic potential through enzyme inhibition assays. The results indicated significant inhibition of α-glucosidase activity, suggesting potential as therapeutic agents for diabetes management .

Mechanism of Action

The mechanism of action of 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
This compound 855336-74-2 C₈H₈ClNO₂ 185.61 -Cl at C7, -NH₂ at C6 Electron-withdrawing Cl enhances electrophilicity
7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride 297757-46-1 C₈H₉BrClNO₂ 266.52 -Br at C7, -NH₂ at C6 (HCl salt) Higher molecular weight; Br increases steric bulk
7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine 62140-78-7 C₈H₇N₂O₄ 195.15 -NO₂ at C7, -NH₂ at C6 Strong electron-withdrawing nitro group; polar
Ethyl-(7-nitro-2,3-dihydrobenzo[1,4]dioxin-6-yl)-amine 292842-83-2 C₁₀H₁₂N₂O₄ 224.22 -NO₂ at C7, -NHCH₂CH₃ at C6 Ethylamine group increases lipophilicity
N-(Thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride 1049733-16-5 C₁₃H₁₄ClNO₂S 283.77 -NHCH₂(C₄H₃S) at C6, HCl salt Thiophene enhances π-π interactions

Structure-Activity Relationships (SAR)

  • Electron-withdrawing groups (Cl, NO₂): Enhance electrophilicity, improving enzyme inhibition (e.g., lipoxygenase) but may reduce solubility .
  • Bulkier substituents (Br, thiophene) : Increase steric hindrance, affecting binding pocket interactions but improving membrane permeability .
  • Polar groups (NH₂, SO₂NH) : Critical for hydrogen bonding with biological targets, as seen in sulfonamide-based antibacterial agents .

Biological Activity

7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its unique benzodioxane structure, which contributes to its reactivity and biological effects. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, making it versatile for synthetic applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is known to bind to various receptors and enzymes, influencing cellular processes such as signal transduction and gene expression. The exact pathways remain under investigation but suggest a potential role in modulating neurotransmitter systems and other biochemical pathways.

Antimicrobial and Antifungal Properties

Research has indicated that this compound exhibits notable antimicrobial and antifungal activities. In studies where derivatives were synthesized and tested against various pathogens, some compounds showed significant inhibition rates compared to standard antibiotics .

Neuropharmacological Effects

The compound has been evaluated for its neuropharmacological properties. It demonstrates selective affinity for dopamine D2-like receptors and serotonin 5-HT1A receptors. In vivo studies have shown that it can inhibit [^3H]raclopride binding to D2 receptors in rat models, suggesting potential applications in treating conditions like schizophrenia .

Case Studies

  • Antimicrobial Screening : A series of derivatives of this compound were synthesized and screened against bacterial strains. Compounds such as N-(2-phenethyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamide exhibited strong inhibitory activity against Staphylococcus aureus and Escherichia coli .
  • Neuropharmacological Studies : SSR181507, a derivative of the compound, was tested for its effects on dopamine release in the medial prefrontal cortex. It was found to enhance both basal and phasic dopamine efflux without affecting the striatum significantly .

Comparative Analysis

To understand the relative effectiveness of this compound compared to similar compounds, a comparison table is provided below:

CompoundActivity TypePotency (nM)Reference
This compoundAntimicrobialVaries
SSR181507D2 Receptor Antagonist0.8
2-Carboxamido DerivativeAntioxidant>45 times

Q & A

Q. What are the common synthetic routes for 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine?

Basic Question
While direct synthesis of the chloro-substituted derivative is not explicitly detailed in the literature, analogous methods for the unsubstituted 2,3-dihydro-1,4-benzodioxin-6-amine suggest potential pathways:

  • Nitro Reduction : A chlorinated nitro precursor (e.g., 7-chloro-6-nitro-1,4-benzodioxane) could be reduced using catalytic hydrogenation or metal/acid systems to yield the amine .
  • Electrophilic Substitution : Introducing chlorine at the 7-position via electrophilic chlorination (e.g., using Cl₂/FeCl₃) on a pre-formed benzodioxin scaffold, followed by nitration and reduction.
  • Functional Group Interconversion : Alkylation or arylation of a chlorinated intermediate, as seen in reactions of similar amines with bromoacetates or sulfonyl chlorides .

Key Considerations :

  • pH control (8–10) during sulfonamide formation to maintain nucleophilicity of the amine .
  • Solvent choice (e.g., DMF with LiH as an activator) for N-alkylation reactions .

Q. What spectroscopic and analytical methods confirm the structure of this compound derivatives?

Basic Question
Structural validation relies on:

  • ¹H-NMR : Characteristic peaks for the benzodioxin ring (δ 4.2–4.3 ppm for –O–CH₂– groups) and chloro-substituted aromatic protons (downfield shifts due to electronegativity) .
  • IR Spectroscopy : N–H stretching (~3300 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) .
  • CHN Analysis : Validates elemental composition (e.g., %N for amine functionality) .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion peaks and isotopic patterns (e.g., Cl⁻ presence) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Basic Question

  • PPE : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., sulfonyl chlorides) .
  • Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal to avoid environmental release .

Q. How can the amine group in this compound be functionalized for bioactive derivative synthesis?

Advanced Question

  • Sulfonamide Formation : React with aryl/alkyl sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) in alkaline aqueous media (pH 9–10) to yield sulfonamides .
  • N-Alkylation : Use 2-bromoacetamides in polar aprotic solvents (DMF) with LiH as a base to form acetamide derivatives .
  • Thiourea Synthesis : Treat with isothiocyanates (e.g., 2-isothiocyanato-4,6-dimethylpyrimidine) in toluene to generate thiourea adducts .

Example Reaction :

This compound + 4-methylbenzenesulfonyl chloride  
→ N-(7-Chloro-2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-methylbenzenesulfonamide [[3]]  

Q. What methodologies assess the α-glucosidase inhibitory activity of derivatives?

Advanced Question

  • Enzyme Assay : Incubate derivatives with α-glucosidase (e.g., from Saccharomyces cerevisiae) and substrate (p-nitrophenyl-α-D-glucopyranoside). Measure absorbance at 405 nm to quantify inhibition .
  • IC₅₀ Determination : Compare inhibitory concentrations (e.g., 81.12–86.31 μM for active derivatives vs. 37.38 μM for acarbose) using dose-response curves .
  • Kinetic Analysis : Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition modes.

Advanced Question

  • Docking Simulations : Predict binding affinities to α-glucosidase active sites (e.g., GLIDE/SP docking scores) .
  • ADMET Profiling : Use tools like SwissADME to optimize pharmacokinetics (e.g., logP < 5 for oral bioavailability).
  • QSAR Models : Correlate substituent electronic effects (Hammett σ values) with bioactivity .

Q. How can reaction conditions be optimized for high-yield synthesis?

Advanced Question

  • pH Control : Maintain pH 9–10 during sulfonylation to deprotonate the amine and avoid side reactions .
  • Catalyst Screening : LiH in DMF improves N-alkylation efficiency compared to weaker bases .
  • Solvent Effects : Aprotic polar solvents (DMF, acetonitrile) enhance nucleophilicity of the amine .

Optimized Protocol :

  • Reaction time: 12–24 hours at 60°C for alkylation .
  • Purification: Silica gel chromatography (petroleum ether:ethyl acetate gradients) .

Q. How to address contradictions in bioactivity data across studies?

Advanced Question

  • Structural Variations : Chloro substituents may sterically hinder enzyme binding compared to methyl/aryl groups .
  • Assay Conditions : Differences in enzyme sources (mammalian vs. microbial) or substrate concentrations affect IC₅₀ values.
  • Statistical Rigor : Replicate experiments (n ≥ 3) and use ANOVA to validate significance .

Example : Derivatives with electron-withdrawing groups (e.g., –Cl) show lower activity than electron-donating groups due to reduced amine nucleophilicity .

Properties

IUPAC Name

6-chloro-2,3-dihydro-1,4-benzodioxin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWFWTIQKGSLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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